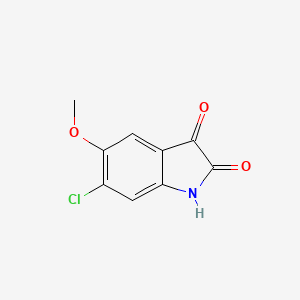

6-Chloro-5-methoxy-1h-indole-2,3-dione

Overview

Description

6-Chloro-5-methoxy-1H-indole-2,3-dione is an indole-dione derivative characterized by a chloro substituent at position 6 and a methoxy group at position 3. Its molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol (calculated). The compound’s indole-2,3-dione (isatin) core is pharmacologically significant, often associated with biological activities such as enzyme inhibition or receptor modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-5-methoxy-1h-indole-2,3-dione typically involves the chlorination of 5-methoxy-1h-indole using ferric chloride under suitable conditions . The reaction proceeds as follows:

Starting Material: 5-methoxy-1h-indole

Reagent: Ferric chloride (FeCl3)

Reaction Conditions: Chlorination reaction under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxy-1h-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the indole ring structure.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the chloro and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted indole derivatives .

Scientific Research Applications

6-Chloro-5-methoxy-1H-indole-2,3-dione is a derivative of isatin, characterized by an indole structure with a chlorine atom at the 6-position and a methoxy group at the 5-position of the indole ring. It has a molecular formula of C9H7ClN2O3 and can undergo chemical transformations typical of indole derivatives. Research suggests that this compound has potential applications in pharmaceuticals and agriculture due to its biological activities and its role as a precursor in synthesizing bioactive molecules.

Scientific Research Applications

this compound has several potential applications in scientific research:

- Pharmaceuticals It may serve as a lead compound in drug development targeting infections or cancer due to its biological activity. The compound can be used in the synthesis of analogs of bioactive natural products like cortistatin A and cyclodepsipeptides, which exhibit promising antifungal and antitumor activities.

- Synthesis of Bioactive Molecules It is a potential precursor for synthesizing various bioactive molecules with diverse therapeutic potential.

- Understanding Mechanisms of Action Studying the interactions of this compound with biological macromolecules is essential for understanding its mechanism of action.

Case Studies

- ** антиканцерогенной и противотуберкулезной активности** Studies on 1H-indole-2,3-dione derivatives have shown broad biological properties, including anticancer, antiviral, and anti-microbial activities . Research has been done on the anticancer activities of 1H-indole-2,3-dione 3-thiosemicarbazone derivatives . It has been found that introducing electron-withdrawing groups at position 5 of 1H-indole-2,3-dione and alkylating position 1 of 1H-indole-2,3-dione were essential for anticancer activity .

- Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity Studies have shown that Glycogen Synthase Kinase 3β (GSK-3β) is overexpressed in human colon and pancreatic carcinomas, contributing to cancer . Researchers synthesized compounds with a methoxymethyl and a hydroxymethyl group attached to the indole and benzofuran rings and showed IC50 at 0.73 ± 0.10 nM .

- Antimicrobial Activity New isatin-indole molecular hybrids were tested against bacterial and fungal pathogens, with results indicating a significant increase in activity against Pseudomonas aeruginosa and Klebsiella pneumoniae . One compound was the most active congener toward Candida albicans .

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methoxyisatin | Methoxy group at position 5 | Precursor for many indole derivatives |

| 6-Bromo-5-methoxyindole-2,3-dione | Bromine instead of chlorine at position 6 | Different halogen effects on reactivity |

| Isatin | Base structure without substitutions | Foundational compound for many derivatives |

| 6-Methylisatin | Methyl group at position 6 | Alters electronic properties |

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxy-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Substituent Effects on Properties:

- Halogen vs. Alkyl/Methoxy Groups : Chloro and bromo substituents increase molecular weight and lipophilicity (e.g., 6-Bromo-5-chloro analog, MW 271.47) compared to methoxy or methyl groups .

- Methoxy vs. Methyl : The 5-methoxy group in the target compound may enhance hydrogen-bonding capacity compared to the 5-methyl analog (LogP 2.05) .

Receptor Affinity and Selectivity

- Indole-2,3-dione Derivatives : In a study comparing benzoxazolone and indole-dione scaffolds, indole-2,3-dione derivatives (e.g., 6-chloro-5-methoxy) showed low σ1 receptor affinity (Ki > 3000 nM) but high σ2 receptor selectivity (Kiσ2 = 42 nM; σ1/σ2 ratio > 72). This contrasts with benzoxazolone derivatives, which exhibited strong σ1 affinity (Kiσ1 = 2.6 nM) .

- IDO-1 Inhibition: Analogous pyrrolidine-2,5-dione hybrids (e.g., 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione) demonstrated inhibitory activity against indoleamine 2,3-dioxygenase (IDO-1), a therapeutic target in cancer immunotherapy. The methoxy group at position 5 contributed to optimal binding interactions .

Anthelmintic Activity

Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted analogs) showed improved lipophilicity (ClogP = 1.5–3.2) compared to piperazine (ClogP = −1.1) and exhibited in vitro activity against Enterobius vermicularis and Fasciola hepatica .

Biological Activity

6-Chloro-5-methoxy-1H-indole-2,3-dione, also known as a derivative of indole, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial and anticancer effects. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C9H8ClNO3

- CAS Number : 85778-01-4

- Molecular Weight : 215.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, influencing biochemical pathways relevant to disease states.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against a range of pathogens:

| Pathogen | MIC (µg/mL) | DIZ (mm) |

|---|---|---|

| Escherichia coli | 62.5 | 16 |

| Staphylococcus aureus | 31.25 | 20 |

| Candida albicans | 3.9 | 29 |

| Pseudomonas aeruginosa | 125 | 18 |

These results indicate that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast strains .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 10 | Apoptosis |

| MDA-MB-231 (Breast cancer) | 15 | Cell cycle arrest |

| HT-29 (Colon cancer) | 12 | Induction of apoptosis |

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various indole derivatives including this compound against clinical isolates. The compound showed promising results with lower MIC values compared to conventional antibiotics like ampicillin and fluconazole .

- Cytotoxicity in Cancer Cells : In another investigation, the cytotoxic effects were evaluated on different cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 6-chloro-5-methoxy-1H-indole-2,3-dione and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves functionalization of the indole scaffold. A common approach includes:

- Stepwise halogenation and methoxylation : Starting from indoline-2,3-dione (isatin), selective chlorination at the 5-position and methoxylation at the 6-position can be achieved using reagents like SOCl₂ for chlorination and methylating agents (e.g., CH₃I/K₂CO₃) .

- Copper-catalyzed cycloaddition : For derivatives with propargyl groups, 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione is synthesized via phase-transfer catalysis with propargyl bromide and K₂CO₃ in DMF, followed by column chromatography .

- Thiosemicarbazone formation : 5-Chloroindole-2,3-dione reacts with thiosemicarbazides under acidic conditions to yield derivatives with antibacterial activity .

Table 1: Representative Synthetic Routes

| Derivative | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione | Propargyl bromide, K₂CO₃, DMF, TBAB catalyst | ~42% | |

| 5-Chloroindole-2,3-dione thiosemicarbazones | Thiosemicarbazide, acetic acid reflux | 55–70% |

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.8 ppm for ¹H; δ ~56 ppm for ¹³C) and the carbonyl groups (δ ~170–180 ppm for C-2 and C-3). Chlorine substitution at C-5 deshields adjacent protons, causing distinct splitting patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₇ClNO₃: calc. 212.01, observed 212.02) .

- TLC/HPLC : Monitor reaction progress and purity (e.g., 98.34% purity by HPLC for related indole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in analytical data during characterization of derivatives?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography, and DFT calculations) to confirm structural assignments .

- Crystallographic refinement : Use SHELXL or OLEX2 to resolve ambiguities in bond lengths/angles. For example, discrepancies in carbonyl geometries can be clarified via high-resolution X-ray data .

- Iterative analysis : Re-examine synthetic pathways if spectral data (e.g., unexpected NOEs in NMR) suggest regioisomeric impurities .

Q. How do computational methods (DFT) complement experimental data for electronic property analysis?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic transitions (e.g., HOMO-LUMO gaps) and compare with UV-Vis spectra .

- Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient C-3 carbonyl for nucleophilic attacks) .

- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) using MOE or AutoDock .

Q. What crystallographic approaches determine the crystal structure of halogenated indole-2,3-diones?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. For twinned crystals, employ SHELXD for structure solution .

- Refinement : Apply SHELXL with restraints for disordered methoxy/chloro groups. Example: R-factor < 0.05 for high-resolution datasets .

- Validation : Check CIF files using PLATON or Mercury to ensure geometric accuracy .

Table 2: Crystallographic Data for a Representative Derivative

| Parameter | Value |

|---|---|

| CCDC Entry | x160971 |

| Space Group | P2₁/c |

| R-factor | 0.039 |

| Key Bonds | C-Cl: 1.735 Å; C-O: 1.364 Å |

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC determination) against S. aureus or E. coli .

- Enzyme inhibition : Screen against kinases (e.g., PDGFR) via fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Properties

IUPAC Name |

6-chloro-5-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c1-14-7-2-4-6(3-5(7)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJAXCYHPKHRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=O)N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579495 | |

| Record name | 6-Chloro-5-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85778-01-4 | |

| Record name | 6-Chloro-5-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.